1-(1,3-diphenyl-1H-pyrazole-4-carbothioyl)piperidine
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Description
“1-(1,3-diphenyl-1H-pyrazole-4-carbothioyl)piperidine” is a chemical compound with the CAS Number: 312746-22-8 . It has a molecular weight of 347.48 . It is in powder form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime using formic acid as a medium has been described . Further dehydration of oxime using a catalytic amount of orthophosphoric acid affords novel pyrazole-4-carbonitrile . This protocol serves as an ortho-phosphoric acid-catalyzed one-pot conversion of aldehyde to nitrile .Molecular Structure Analysis
The IUPAC name of the compound is 1-[(1,3-diphenyl-1H-pyrazol-4-yl)carbothioyl]piperidine . The InChI code is 1S/C21H21N3S/c25-21(23-14-8-3-9-15-23)19-16-24(18-12-6-2-7-13-18)22-20(19)17-10-4-1-5-11-17/h1-2,4-7,10-13,16H,3,8-9,14-15H2 .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 120–123 °C . It has an IR (KBr) ν: cm −1; 2213, 1589,1214, 819 (cm −1) . The 1 H NMR (400 MHz, DMSO-d6) δ 7.36–7.56 (m, 5H), 7.60–7.94 (m, 5H), 9.42 (s, 1H) . The HRMS (ESI) m/z calcd. For C 16 H 11 N 3 [M+H]+: 246.22, found: 246.30 .Safety And Hazards
Future Directions
The synthesis of nitrile-containing compounds like “1-(1,3-diphenyl-1H-pyrazole-4-carbothioyl)piperidine” has potential applications in the synthesis of various medicinally important valuable compounds . The nitrile group serves as a versatile precursor for the synthesis of various functional groups such as carbonyl compounds (carboxylic acids, aldehydes, ketones, amides, etc.), alcohols, amines and important heterocycles (purines, pyrimidines, pyrazines imidazoles, thiazoles, biphenylene, etc.) . Moreover, it could be extensively utilized in the synthesis of agrochemicals, active pharmaceutical ingredient’s, dyes, synthetic rubbers, herbicides and polymers .
properties
IUPAC Name |
(1,3-diphenylpyrazol-4-yl)-piperidin-1-ylmethanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3S/c25-21(23-14-8-3-9-15-23)19-16-24(18-12-6-2-7-13-18)22-20(19)17-10-4-1-5-11-17/h1-2,4-7,10-13,16H,3,8-9,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHSKLJYMZVMHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-diphenyl-1H-pyrazole-4-carbothioyl)piperidine |
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